molecular formula C12H16N6O5S3 B2488097 N-(5-methylisoxazol-3-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1251627-45-8

N-(5-methylisoxazol-3-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2488097
CAS No.: 1251627-45-8
M. Wt: 420.48
InChI Key: PBTKJOICTRZHRQ-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H16N6O5S3 and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Inhibition

Compounds structurally related to "N-(5-methylisoxazol-3-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" have been extensively studied for their potential as enzyme inhibitors, specifically targeting human carbonic anhydrase isoforms. For instance, a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides were synthesized and screened for their in vitro inhibition of human carbonic anhydrase isoenzymes I, II, VII, and XII. Despite most compounds showing weak inhibition, some displayed modest inhibitory potency, suggesting their potential as lead molecules for developing selective inhibitors (Mishra et al., 2016).

Structural Analysis

The structural elucidation of compounds bearing a thiadiazole moiety, akin to the query compound, has provided insights into their binding and interaction mechanisms with target enzymes. For example, the crystal structure of methazolamide, a derivative of acetazolamide (which shares a similar thiadiazole component), was determined to understand its inhibitory mechanism on carbonic anhydrase. This structural analysis revealed how sulfonamides' arrangement around the sulfur atom deviates from the ideal tetrahedral geometry, enhancing our understanding of how these compounds interact at the molecular level (Alzuet et al., 1992).

Potential Therapeutic Implications

The exploration of thiadiazole derivatives, including those with structural resemblances to the query compound, has extended into evaluating their therapeutic potential. For instance, the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors highlighted the pursuit of more potent inhibitors with improved drug-like properties. These studies underscore the interest in thiadiazole derivatives for their potential application in cancer therapy and metabolic disease management (Shukla et al., 2012).

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O5S3/c1-7-4-8(17-23-7)13-10(20)6-24-12-16-15-11(25-12)14-9(19)5-18(2)26(3,21)22/h4H,5-6H2,1-3H3,(H,13,17,20)(H,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTKJOICTRZHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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